(2S)-4,4-Dimethyl-pyroglutamic Acid

Description

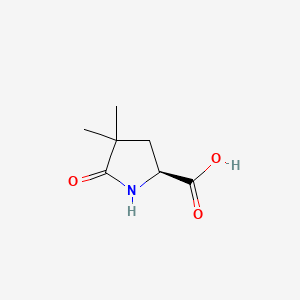

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDWFDTXPYETHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652560 | |

| Record name | 4,4-Dimethyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217832-12-6 | |

| Record name | 4,4-Dimethyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-4,4-Dimethyl-pyroglutamic Acid: A Chiral Building Block with Therapeutic Potential

Introduction: The Significance of Pyroglutamic Acid and its Analogs in Medicinal Chemistry

Pyroglutamic acid, a cyclic derivative of glutamic acid, represents a privileged scaffold in the design and synthesis of novel therapeutic agents. Its rigidified cyclic structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. The naturally occurring (2S)-enantiomer serves as a versatile chiral starting material for the asymmetric synthesis of a wide array of bioactive molecules, including potent enzyme inhibitors and central nervous system (CNS) modulators.

This technical guide focuses on a specific, synthetically valuable derivative: (2S)-4,4-Dimethyl-pyroglutamic Acid . The introduction of a gem-dimethyl group at the C4 position of the pyroglutamate ring is a strategic modification that can profoundly influence the molecule's physicochemical properties and biological activity. The gem-dimethyl effect often leads to increased metabolic stability, enhanced lipophilicity, and altered conformational preferences, making this analog a compelling candidate for drug discovery programs. This guide will provide a comprehensive overview of its chemical structure, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, also known as (S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, is a non-proteinogenic alpha-amino acid derivative. Its core structure consists of a five-membered lactam (pyrrolidin-2-one) ring, with a carboxylic acid functional group at the C2 position and two methyl groups at the C4 position. The stereochemistry at the C2 position is (S), which is analogous to the natural L-amino acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1217832-12-6 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | - |

| Molecular Weight | 157.17 g/mol | - |

| Appearance | White glassy solid | - |

| Storage Temperature | 2-8°C | - |

| Boiling Point | 385.3±35.0 °C (Predicted) | - |

| Density | 1.191±0.06 g/cm³ (Predicted) | - |

| pKa | 3.50±0.40 (Predicted) | - |

The presence of the gem-dimethyl group is expected to increase the lipophilicity of the molecule compared to the parent pyroglutamic acid, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.

Synthesis of this compound: A Strategic Approach

The most common approach involves the alkylation of a protected (2S)-pyroglutamic acid ester at the C4 position. The key to achieving the desired gem-dimethyl substitution lies in a two-step alkylation process.

Conceptual Synthetic Workflow

The proposed synthesis would likely proceed through the following key transformations:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on established chemical principles for the synthesis of related compounds.

Step 1: Protection of (2S)-Pyroglutamic Acid

The initial step involves the protection of both the secondary amine and the carboxylic acid functional groups of (2S)-pyroglutamic acid. This is crucial to prevent side reactions during the subsequent alkylation steps. A common strategy is to use a tert-butyloxycarbonyl (Boc) group for the amine and to form a methyl or ethyl ester of the carboxylic acid.

Step 2: First Methylation at the C4 Position

The mono-methylation at the C4 position is achieved by generating a lithium enolate of the protected pyroglutamate ester using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The enolate is then quenched with an electrophilic methyl source, typically methyl iodide.[2]

Step 3: Second Methylation to achieve Gem-Dimethylation

Following the successful mono-methylation, the process is repeated. A second equivalent of strong base is used to generate the enolate of the 4-methyl-pyroglutamate derivative, which is then reacted with another equivalent of methyl iodide to introduce the second methyl group at the C4 position. The thermodynamic favorability of the gem-dimethyl group, known as the Thorpe-Ingold effect or gem-dimethyl effect, can help drive this second alkylation to completion.[3]

Step 4: Deprotection

The final step involves the removal of the protecting groups to yield the desired this compound. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed using a base such as lithium hydroxide, followed by acidic workup.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the methyl groups. Key expected signals include:

-

A multiplet for the C2-H proton.

-

A complex multiplet for the diastereotopic C3 protons.

-

Two singlets for the two diastereotopic C4-methyl groups.

-

A broad singlet for the N-H proton.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information about the carbon skeleton. Key expected signals include:

-

A signal for the C5 carbonyl carbon.

-

A signal for the C2 carbon.

-

A signal for the C4 carbon (quaternary).

-

A signal for the C3 carbon.

-

Two distinct signals for the two C4-methyl carbons.

-

A signal for the carboxylic acid carbonyl carbon.

Mass Spectrometry (Predicted)

The mass spectrum would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 158.07. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the pyrrolidinone ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid.

-

An N-H stretch from the lactam.

-

Two C=O stretches (one for the carboxylic acid and one for the lactam).

-

C-H stretches from the alkyl groups.

Potential Applications in Drug Development and Research

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutics, particularly in the area of neuroscience.

Neuroprotective Agents

Pyroglutamic acid and its derivatives have been investigated for their neuroprotective properties.[4][5][6][7] The parent compound has shown potential in mitigating excitotoxicity, a key pathological process in neurodegenerative diseases, by modulating glutamate receptor activity.[8][9] It is hypothesized that pyroglutamic acid derivatives may act as antagonists at non-NMDA glutamate receptors. The introduction of the gem-dimethyl group in this compound could enhance its neuroprotective efficacy by:

-

Increasing Blood-Brain Barrier Permeability: The enhanced lipophilicity may facilitate its entry into the central nervous system.

-

Modulating Receptor Binding Affinity: The steric bulk of the dimethyl group could influence the binding affinity and selectivity for specific glutamate receptor subtypes.[10][11]

-

Improving Metabolic Stability: The gem-dimethyl group can block potential sites of metabolism, leading to a longer half-life in vivo.[12]

Caption: Proposed mechanism of neuroprotection via non-NMDA receptor antagonism.

Chiral Building Block in Asymmetric Synthesis

Beyond its own potential biological activity, this compound is a valuable chiral building block for the synthesis of more complex molecules. Its rigid structure and multiple functionalization points (the carboxylic acid, the lactam nitrogen, and potentially the C3 position) make it an ideal starting material for the stereoselective synthesis of:

-

Conformationally Constrained Peptidomimetics: Incorporating this moiety into peptide sequences can enforce specific secondary structures, which is a key strategy in designing potent and selective peptide-based drugs.

-

Novel Heterocyclic Scaffolds: The pyrrolidinone ring can be chemically modified to generate a diverse range of heterocyclic compounds with potential therapeutic applications.

Future Directions and Conclusion

This compound holds considerable promise as both a potential therapeutic agent and a versatile synthetic intermediate. To fully realize its potential, further research is warranted in several key areas:

-

Development of a robust and scalable synthetic route: A detailed and optimized synthesis protocol is essential for making this compound readily accessible for further studies.

-

Comprehensive spectroscopic and structural characterization: Experimental determination of its NMR, MS, and IR spectra, as well as single-crystal X-ray diffraction analysis, would provide a definitive understanding of its structure and conformation.

-

In-depth biological evaluation: Systematic studies are needed to elucidate its specific biological targets, mechanism of action, and therapeutic potential, particularly in the context of neurodegenerative diseases. This should include binding assays with various glutamate receptor subtypes and in vivo studies in relevant animal models.

References

- Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (Source not further specified)

- The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]

- Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. [Link]

- Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. Organic Syntheses. [Link]

- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [Link]

- 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar. [Link]

- Synthesis of Fluorinated δ-lactams via Cycloisomerization of Gem-Difluoropropargyl Amides.

- Process for synthesizing l-y-methylene glutamic acid and analogs.

- Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

- Replica Mass Spectra of Pyroglutamic acid (2TMS).

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.

- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.

- Alkylation of the following compound with methyl iodide under two... Pearson. [Link]

- Pyroglutamic acid, TMS deriv

- Synthesis of New γ-Lactams with gem-Difluorinated Side Chains.

- Pyroglutamic acid. Wikipedia. [Link]

- One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (Source not further specified)

- Antioxidant and anti-inflammatory properties of derivatives 4a-l and reference compounds.

- L-Pyroglutamic acid. NIST WebBook. [Link]

- This compound [1217832-12-6]. Chemsigma. [Link]

- (PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis.

- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

- (2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid. PubChem. [Link]

- In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function.

- Neuroprotective Strategies for Neurological Disorders by Natural Products: An update.

- HISTOCHEMICAL ALKYLATION: A STUDY OF METHYL IODIDE AND ITS EFFECT ON TISSUES. PubMed. [Link]

- Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods.

- Anti-inflammatory and anti-excitoxic effects of diethyl oxopropanamide, an ethyl pyruvate bioisoster, exert robust neuroprotective effects in the postischemic brain. PubMed. [Link]

- A Family of Glutamate Receptor Genes: Evidence for the Formation of Heteromultimeric Receptors with Distinct Channel Properties.

- Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. [Link]

- Glutamate (ionotropic).

- Alkylation of substituted phenols in DMF by MeI using TMGN (bis. Sciforum. [Link]

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease.

- Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors.

Sources

- 1. chemsigma.com [chemsigma.com]

- 2. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and anti-excitoxic effects of diethyl oxopropanamide, an ethyl pyruvate bioisoster, exert robust neuroprotective effects in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotection by Drugs, Nutraceuticals and Physical Activity | MDPI [mdpi.com]

- 7. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Family of Glutamate Receptor Genes: Evidence for the Formation of Heteromultimeric Receptors with Distinct Channel Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate (ionotropic) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (2S)-4,4-Dimethyl-pyroglutamic Acid: A Conformationally Restricted Chiral Building Block for Drug Discovery

Abstract

(2S)-4,4-Dimethyl-pyroglutamic acid (CAS No. 1217832-12-6) is a synthetically valuable, non-canonical amino acid derivative that offers a unique scaffold for the development of novel therapeutics.[1] As a derivative of L-pyroglutamic acid, it belongs to a class of compounds renowned for their utility as privileged asymmetric precursors in the synthesis of bioactive molecules, including potent enzyme inhibitors.[2][3] The introduction of a gem-dimethyl group at the C4 position of the pyrrolidinone ring introduces significant conformational rigidity. This technical guide provides an in-depth overview of the compound's properties, proposes a robust synthetic and purification workflow, outlines a comprehensive characterization protocol, and explores its potential applications in medicinal chemistry, particularly for researchers and professionals in drug development.

Introduction: The Strategic Value of Conformational Constraint

L-pyroglutamic acid, a cyclized derivative of L-glutamic acid, is a widely utilized and cost-effective chiral synthon in asymmetric synthesis.[2][3][4] Its rigid five-membered lactam ring serves as a reliable stereochemical anchor for constructing complex molecular architectures. The subject of this guide, this compound, enhances this inherent rigidity through the strategic installation of a gem-dimethyl group.

In drug design, constraining the conformational flexibility of a molecule is a proven strategy to enhance binding affinity and selectivity for a biological target. The C4 gem-dimethyl substitution in this pyroglutamic acid derivative serves as a "conformational lock," restricting the puckering of the pyrrolidinone ring. This pre-organization of the molecular shape can reduce the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to a significant increase in potency. Furthermore, the steric bulk of the methyl groups can be exploited to probe specific pockets within a binding site, offering a powerful tool for structure-activity relationship (SAR) studies.

This guide serves as a technical resource for scientists aiming to leverage the unique structural features of this compound as a building block in their research programs.

Physicochemical Properties and Identification

This compound is commercially available as a white, glassy solid.[1][5] Its identity and core properties are summarized in the table below. The predicted values offer a baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.

| Property | Value | Source(s) |

| CAS Number | 1217832-12-6 | [1][5][6][7] |

| Synonyms | 4,4-Dimethyl-5-oxo-L-proline; (S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | [1][5] |

| Molecular Formula | C₇H₁₁NO₃ | [5][7] |

| Molecular Weight | 157.17 g/mol | [5][7] |

| Appearance | White Glassy Solid | [1][5] |

| Predicted Boiling Point | 385.3 ± 35.0 °C | [6] |

| Predicted Density | 1.191 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 3.50 ± 0.40 | [6] |

| Storage Conditions | 2-8°C, Refrigerator | [1][6] |

Asymmetric Synthesis and Purification

The synthesis of pyroglutamic acid derivatives typically involves the intramolecular cyclization of glutamic acid or glutamine precursors.[8] For the 4,4-dimethylated target, a plausible strategy begins with a suitably protected 4,4-dimethyl-L-glutamic acid. The following protocol is a proposed, logical approach based on established chemical principles.

Retrosynthetic Analysis and Strategy

The core challenge is the construction of the chiral lactam from an acyclic precursor. The most direct approach involves the dehydration and cyclization of 4,4-dimethyl-L-glutamic acid. The choice of reaction conditions is critical to induce lactam formation without causing epimerization at the sensitive C2 stereocenter. Thermal dehydration is a common and effective method for this transformation.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes the thermal cyclization of a suitable precursor.

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

-

4,4-Dimethyl-L-glutamic acid

-

High-boiling point, inert solvent (e.g., Dowtherm A, diphenyl ether)

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Heating mantle and magnetic stirrer

-

Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, 1M HCl

Procedure:

-

Setup: To a 250 mL round-bottom flask, add 4,4-Dimethyl-L-glutamic acid (10 g, 1 equivalent) and the high-boiling solvent (100 mL). Equip the flask with a Dean-Stark trap filled with the same solvent and a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 250-260°C for Dowtherm A) with vigorous stirring. The cyclization proceeds via the loss of a water molecule, which will be collected in the Dean-Stark trap.

-

Causality: The high temperature provides the activation energy for the dehydration and subsequent intramolecular nucleophilic attack of the amine onto the gamma-carboxylic acid, forming the stable five-membered lactam ring. The Dean-Stark trap removes water, driving the equilibrium towards product formation.

-

-

Monitoring: Monitor the reaction by observing the cessation of water collection in the trap (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (200 mL). The product may precipitate or remain in the organic phase depending on solubility.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with 1M HCl (2 x 50 mL) to remove any unreacted starting material and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Objective: To purify the crude product using silica gel chromatography.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a gradient solvent system, starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity.

-

Elution: Load the adsorbed crude product onto the column. Elute the column with the solvent gradient. The polarity of the eluent is gradually increased (e.g., to 1:1 Hexane:Ethyl Acetate, then pure Ethyl Acetate, and finally a small percentage of methanol or acetic acid in Ethyl Acetate if needed).

-

Causality: The carboxylic acid moiety makes the target compound quite polar. A gradient elution is necessary to first wash off non-polar impurities before eluting the more polar product, ensuring good separation. A small amount of acid in the mobile phase can improve peak shape by suppressing deprotonation of the carboxylic acid on the silica surface.

-

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Structural Elucidation and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique approach is required for a self-validating system of analysis.

Caption: A comprehensive quality control workflow.

Standard Characterization Protocol

Objective: To verify the structure, purity, and enantiomeric excess of the synthesized compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a ~5 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). The spectrum should show characteristic signals for the diastereotopic C3 protons (two distinct signals), the two C4 methyl groups (two singlets, likely close in chemical shift), and the C2 alpha-proton. The carboxylic acid proton may be broad or exchange with the solvent.

-

¹³C NMR: The spectrum should reveal 7 distinct carbon signals, including two carbonyl carbons (lactam and carboxylic acid), the quaternary C4 carbon, the two methyl carbons, and the C2 and C3 carbons.

-

-

Mass Spectrometry (MS):

-

Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass. The expected [M+H]⁺ or [M-H]⁻ ion should be observed, matching the calculated mass for C₇H₁₁NO₃ within a tolerance of <5 ppm.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric excess (e.e.). This is the most critical step for validating the stereochemical outcome of the synthesis.

-

Procedure: Use a chiral stationary phase column (e.g., Chiralpak® series). Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that resolves the (2S) and (2R) enantiomers. Inject the sample and integrate the peak areas for each enantiomer to calculate the e.e. A successful asymmetric synthesis should yield an e.e. >99%.

-

Trustworthiness: This method provides a direct, quantitative measure of stereochemical purity, which cannot be obtained from NMR or standard MS.

-

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its function as a rigid, chiral scaffold.[1] Its derivatives can be explored as potential drug candidates across various therapeutic areas where pyroglutamic acid analogs have already shown promise.[3]

Caption: Role as a versatile chiral building block.

-

P2X7 Receptor Antagonists: Derivatives of pyroglutamic acid have been identified as potent antagonists of the P2X7 receptor, a target for treating neurodegenerative and inflammatory diseases.[9] The conformational rigidity of the 4,4-dimethyl scaffold could be used to design new analogs with improved selectivity and pharmacokinetic properties.

-

ACE Inhibitors: Pyroglutamic acid has served as a precursor for Angiotensin-Converting Enzyme (ACE) inhibitors.[3] The 4,4-dimethyl analog could be used to synthesize novel, conformationally restricted proline mimics for incorporation into new ACE inhibitor designs.

-

Peptidomimetics and Scaffolds: The rigid structure is an excellent starting point for creating peptidomimetics. The carboxylic acid can be coupled with other amino acids or amines, and the lactam ring can be further functionalized to present diverse pharmacophoric groups in a well-defined spatial orientation.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the precautions for related chemical compounds like L-pyroglutamic acid.[10][11]

-

Hazard Assessment: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[10]

-

Recommended Handling Procedures:

-

Handle in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Avoid formation of dust and aerosols.[12] In case of insufficient ventilation, wear suitable respiratory equipment.[10]

-

Wash hands thoroughly after handling.[12]

-

-

First Aid:

-

Storage and Stability:

Conclusion

This compound represents a sophisticated chiral building block with significant potential for drug discovery and development. Its key feature—a conformationally locked pyrrolidinone ring—provides a powerful design element for medicinal chemists seeking to enhance the potency, selectivity, and novelty of their compounds. By following robust synthetic, purification, and analytical protocols as outlined in this guide, researchers can confidently incorporate this valuable scaffold into their synthetic programs to explore new chemical space and develop next-generation therapeutics.

References

- 4,4-Dimethyl-pyroglutamic Acid. Shanghai Huicheng Biological Technology Co., Ltd.

- This compound.

- pyroglutamic acid suppliers USA.

- This compound | 1217832-12-6. ChemicalBook.

- This compound | 1217832-12-6. ChemicalBook.

- Material Safety Data Sheet - L-pyroglutamic acid. Oxford Lab Fine Chem LLP.

- MSDS - Safety D

- Safety D

- Safety D

- Safety D

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. Thieme.

- Pyroglutamic acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.

- Pyroglutamic acid. Wikipedia.

- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI.

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. (2S)-4,4-Dimethyl-pyroglutamic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. This compound | 1217832-12-6 [amp.chemicalbook.com]

- 7. This compound | 1217832-12-6 [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. peptide.com [peptide.com]

- 12. angenechemical.com [angenechemical.com]

(2S)-4,4-Dimethyl-pyroglutamic Acid molecular weight

An In-Depth Technical Guide to (2S)-4,4-Dimethyl-pyroglutamic Acid: Synthesis, Characterization, and Application

Abstract

This compound (CAS No. 1217832-12-6) is a specialized chiral building block derived from the natural amino acid L-glutamic acid. Its structure features a pyrrolidinone ring with a stereocenter at the C2 position and a gem-dimethyl group at the C4 position. This unique substitution pattern imparts significant conformational rigidity, making it a valuable synthon for medicinal chemists and drug development professionals. The gem-dimethyl group locks the five-membered ring into a preferred conformation, which can be exploited to design molecules with enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the physicochemical properties, a robust methodology for its asymmetric synthesis, detailed protocols for analytical characterization, and a discussion of its strategic applications in modern organic synthesis and drug discovery.

Core Physicochemical Properties

This compound is a white, glassy solid under standard conditions.[1] Its fundamental properties are critical for its handling, reaction setup, and analytical assessment. The molecular weight and formula are essential for calculating molar equivalents in synthesis and for confirmation by mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 157.17 g/mol | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| CAS Number | 1217832-12-6 | [1][2] |

| IUPAC Name | (2S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | N/A |

| Synonyms | 4,4-Dimethyl-5-oxo-L-proline | [1][2] |

| Appearance | White Glassy Solid | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

| Predicted pKa | 3.50 ± 0.40 | [2] |

| Predicted Boiling Point | 385.3 ± 35.0 °C | [2] |

| Predicted Density | 1.191 ± 0.06 g/cm³ | [2] |

graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; C6 [label="C"]; O2 [label="O"]; O3 [label="OH"]; H1 [label="H"]; C7 [label="CH₃"]; C8 [label="CH₃"]; H2 [label="(S) H"];

// Positioning N1 [pos="0,0.5!"]; C2 [pos="-1.2,0!"]; C3 [pos="-0.9,-1.2!"]; C4 [pos="0.3,-1.2!"]; C5 [pos="0.9,0!"]; O1 [pos="1.8,0.5!"]; C6 [pos="-2.4,0.7!"]; O2 [pos="-2.4,1.6!"]; O3 [pos="-3.3,0!"]; H1 [pos="0,1.2!"]; C7 [pos="0.8,-2.2!"]; C8 [pos="1.2,-0.5!"]; H2 [pos="-1.5,-0.7!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- O1 [style=double]; C2 -- C6; C6 -- O2 [style=double]; C6 -- O3; N1 -- H1; C4 -- C7; C4 -- C8; C2 -- H2 [style=dashed]; }

Caption: 2D Structure of this compound.

Asymmetric Synthesis and Purification

Causality in Experimental Design

-

N-Protection: The lactam nitrogen must be protected, typically with a Boc (tert-butoxycarbonyl) group, to prevent it from acting as a nucleophile or interfering with the base during enolate formation. The Boc group is stable to the basic conditions of alkylation but can be readily removed under acidic conditions.

-

Enolate Formation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively deprotonate the C4 position, forming a planar lithium enolate. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and decomposition.

-

Alkylation: Methyl iodide (MeI) is used as the electrophile. The first methylation occurs stereoselectively, with the methyl group adding trans to the bulky C2 substituent to minimize steric hindrance. The second methylation proceeds to form the gem-dimethyl group.

-

Deprotection: A strong acid, such as trifluoroacetic acid (TFA) or aqueous HCl, is used to simultaneously cleave the N-Boc group and hydrolyze the ester to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 1: N-Boc Protection of L-Pyroglutamic Acid Methyl Ester

-

Suspend L-pyroglutamic acid methyl ester (1.0 equiv) in dichloromethane (DCM, ~0.2 M).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv).

-

Stir the reaction at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-Boc-L-pyroglutamic acid methyl ester.

Step 2: Di-methylation at the C4 Position

-

Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C using a dry ice/acetone bath.

-

Add anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Slowly add LDA (2.5 M in hexanes, 2.2 equiv) via syringe and stir for 15 minutes.

-

Add a solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 equiv) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide (MeI, 2.5 equiv) dropwise.

-

Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Perform a liquid-liquid extraction with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the protected dimethylated intermediate.

Step 3: Deprotection to Yield Final Product

-

Dissolve the purified intermediate from Step 2 (1.0 equiv) in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) or in 6M aqueous HCl.

-

Stir at room temperature for 4-6 hours until analysis shows complete deprotection.

-

Concentrate the mixture in vacuo to remove all volatile components. Co-evaporate with toluene several times to remove residual TFA if used.

-

The resulting solid can be triturated with diethyl ether or recrystallized to yield pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the structure and purity of the final compound. A multi-technique approach ensures the highest level of confidence.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase method for assessing the chemical purity of the final product.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (for the amide chromophore).[4]

-

Column Temperature: 25 °C.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 Water:Acetonitrile mixture.

-

Self-Validation: The method's validity is confirmed by observing a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all integrated peaks. For enantiomeric purity, a specialized chiral column would be required.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. While experimental data is not published, the expected chemical shifts can be reliably predicted based on the known spectrum of pyroglutamic acid and standard substituent effects.[5]

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

-

Expected ¹H NMR Signals (400 MHz, D₂O):

-

δ ~4.1-4.2 ppm (1H, dd): The C2 methine proton (Hα). Coupling to the C3 protons is absent.

-

δ ~2.4 ppm (2H, s): The C3 methylene protons. The gem-dimethyl group at C4 removes coupling partners, simplifying this signal to a singlet.

-

δ ~1.2 ppm (6H, s): The two C4 methyl groups. They are equivalent and appear as a sharp singlet.

-

-

Expected ¹³C NMR Signals (101 MHz, D₂O):

-

δ ~180 ppm: Carboxylic acid carbon (C=O).

-

δ ~178 ppm: Lactam carbonyl carbon (C=O).

-

δ ~60 ppm: C2 methine carbon (-CH).

-

δ ~45 ppm: C3 methylene carbon (-CH₂-).

-

δ ~40 ppm: C4 quaternary carbon (-C(CH₃)₂).

-

δ ~25 ppm: C4 methyl carbons (-CH₃).

-

-

Causality of Signals: The presence of a quaternary carbon (C4) is confirmed by its characteristic chemical shift and the absence of a signal in a DEPT-135 experiment. The singlet nature of the C3 protons and the C4 methyl groups are hallmark indicators of the 4,4-disubstitution pattern.

Protocol 3: Molecular Formula Confirmation by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Infuse a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Expected Ions:

-

[M+H]⁺: Calculated m/z for [C₇H₁₂NO₃]⁺ = 158.0812.

-

[M+Na]⁺: Calculated m/z for [C₇H₁₁NNaO₃]⁺ = 180.0631.

-

-

Trustworthiness: A measured mass within 5 ppm of the calculated mass is considered definitive confirmation of the molecular formula.

Applications in Drug Discovery and Chiral Synthesis

The scientific value of this compound lies in its unique combination of chirality and conformational rigidity. Pyroglutamic acid derivatives are well-established as privileged precursors for a wide range of bioactive molecules, including inhibitors of Angiotensin-Converting Enzyme (ACE).[6][7]

-

Conformational Restriction: The gem-dimethyl group at the C4 position acts as a "conformational lock." It restricts the puckering of the five-membered pyrrolidinone ring. In drug design, pre-organizing a molecule into its bioactive conformation can significantly increase its binding affinity for a target protein and reduce the entropic penalty upon binding. This structural feature is highly sought after by medicinal chemists to improve potency and selectivity.

-

Chiral Scaffold: The inherent (S)-stereocenter at C2 serves as a chiral handle, allowing for the stereocontrolled synthesis of complex molecules. The rigid scaffold can be elaborated at the C2 carboxylic acid, the N1 amide, or, through further functionalization, at the C3 position to project substituents into defined vectors in three-dimensional space.

-

Chiral Auxiliary: As noted in the literature, ethyl (S)-4,4-dimethylpyroglutamate has been used as a chiral auxiliary.[8] In this role, the molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and recovered. Its rigidity enhances the facial bias it can impart during reactions like enolate alkylations or Michael additions.

Caption: Relationship between structural features and applications.

References

- This compound Product Page.

- 4,4-Dimethyl-pyroglutamic Acid Product Page. HuiCheng Biotech. [Link]

- Ezquerra, J., Prieto, L., Avendaño, C., Martos, J., & de la Cuesta, E. Asymmetric Michael addition reactions using ethyl (S)-4,4-dimethylpyroglutamate as a chiral auxiliary. Semantic Scholar. [Link]

- Soloshonok, V. A., Cai, C., Hruby, V. J. A Practical Asymmetric Synthesis of Enantiomerically Pure 3-Substituted Pyroglutamic Acids and Related Compounds.

- Chaheine, C. M., Song, C. J., Gladen, P. T., & Romo, D. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)

- ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) for Pyroglutamic acid.

- Panday, S. K. (2020).

- Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et₂O·BF₃. The Journal of Organic Chemistry. [Link]

- Xie, S. (2012). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Chinese Journal of Pharmaceutical Analysis. [Link]

- Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry. [Link]

- Watson, F. D., et al. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine.

Sources

- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Pyroglutamic Acid: A Versatile Building Block in Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

Stereoselective Synthesis of (2S)-4,4-Dimethyl-pyroglutamic Acid: A Chiral Pool Approach from L-Glutamic Acid

An In-Depth Technical Guide

Abstract

(2S)-4,4-Dimethyl-pyroglutamic acid is a valuable, conformationally constrained amino acid analogue with significant potential in medicinal chemistry and drug development as a scaffold for novel therapeutics. Its synthesis, however, presents a considerable challenge, primarily in the stereocontrolled construction of the C4 quaternary stereocenter. This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, leveraging the chiral pool of readily available L-glutamic acid. We detail a robust, multi-step pathway involving strategic protection, lactamization, and a carefully optimized sequential diastereoselective alkylation. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and expert insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

Significance of 4,4-Disubstituted Pyroglutamates

Pyroglutamic acid and its derivatives are privileged chiral precursors in the asymmetric synthesis of a wide array of bioactive molecules and natural products.[1] The rigid five-membered lactam ring serves as an excellent scaffold for presenting substituents in a well-defined three-dimensional space. Specifically, the introduction of a gem-dimethyl group at the C4 position creates a sterically hindered, lipophilic quaternary center. This modification is a common strategy in medicinal chemistry to block metabolic degradation pathways, enhance binding affinity by filling hydrophobic pockets of target proteins, and constrain conformational flexibility, thereby locking the molecule into a bioactive conformation.

The Synthetic Challenge

The primary obstacle in synthesizing this compound from L-glutamic acid is the introduction of two methyl groups onto the C4 carbon without racemizing the inherent stereocenter at C2. Direct, sequential alkylation of a pyroglutamate enolate is a logical approach; however, it is fraught with challenges:

-

Enolate Formation: The acidity of the C4 protons is moderate, requiring a strong, non-nucleophilic base for efficient deprotonation.

-

First Alkylation: The initial methylation must proceed with high diastereoselectivity, controlled by the existing C2 stereocenter.

-

Second Alkylation: Deprotonation of the C4 position after the first methylation is significantly more difficult due to increased steric hindrance and the electron-donating nature of the first methyl group.

-

Stereochemical Integrity: All reaction conditions must be carefully controlled to preserve the (2S) configuration derived from the starting L-glutamic acid.

Strategic Approach

This guide outlines a four-stage synthetic strategy designed to overcome these challenges systematically. The pathway begins with the conversion of L-glutamic acid into a protected pyroglutamate derivative, which serves as the key intermediate. This is followed by a two-step, sequential methylation at the C4 position via lithium enolate chemistry. The synthesis concludes with the removal of the protecting groups to yield the target molecule. This approach is designed to be robust, scalable, and to provide a high degree of stereochemical control.

Overall Synthetic Scheme

The complete synthetic transformation from L-glutamic acid to the target compound is illustrated below. The strategy relies on orthogonal protecting groups (Boc and methyl ester) that can be removed sequentially under distinct conditions.

Caption: Overall 4-step synthetic pathway.

Detailed Synthetic Protocol & Mechanistic Discussion

Step 1: Synthesis of (S)-5-Oxopyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (Intermediate 1)

This initial step transforms the readily available starting material into a chemically stable and versatile intermediate suitable for subsequent C-H activation at the C4 position.

Experimental Protocol:

-

Esterification: Suspend L-glutamic acid (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath. Bubble hydrogen chloride (HCl) gas through the suspension or add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12-18 hours until a clear solution is obtained. Remove the solvent under reduced pressure to yield dimethyl L-glutamate hydrochloride as a white solid.

-

N-Boc Protection: Dissolve the crude dimethyl L-glutamate hydrochloride in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃, 3.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Stir vigorously at room temperature for 12 hours.

-

Cyclization & Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude N-Boc dimethyl L-glutamate is then dissolved in THF, and sodium methoxide (NaOMe, 1.1 eq of a 25% solution in methanol) is added. Stirring for 2-4 hours at room temperature effects the intramolecular cyclization.[2] Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), extract with ethyl acetate, and purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate 1.

Expertise & Experience (Causality):

-

Choice of Protecting Groups: The N-Boc group is selected for its stability under the basic conditions required for enolate formation and its facile removal under acidic conditions (e.g., TFA). The methyl ester at C2 protects the carboxylic acid and activates the C2 proton, but more importantly, it serves as a crucial stereodirecting group in the subsequent alkylation step.

-

Reaction Sequence: The sequence of esterification followed by N-protection is critical. Attempting to protect the amine first would result in a competing reaction at the carboxylic acid groups.

-

Cyclization Mechanism: The cyclization is a base-catalyzed intramolecular nucleophilic acyl substitution (a Dieckmann-like condensation). The methoxide base deprotonates the N-H of the Boc-protected amine, and the resulting amide anion attacks the γ-methyl ester, displacing methanol and forming the stable five-membered pyroglutamate ring.[1]

Step 2: Synthesis of (2S,4R)-1-(tert-Butyl) 2-methyl 4-methyl-5-oxopyrrolidine-1,2-dicarboxylate (Intermediate 2)

This is the first key stereocontrol step, where the C2 ester group directs the incoming methyl group to the opposite face of the ring.

Experimental Protocol:

-

Enolate Formation: To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Addition of Substrate: Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add methyl iodide (MeI, 1.5 eq) to the enolate solution at -78 °C. Stir for 2-3 hours, allowing the reaction to proceed to completion.

-

Workup & Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield Intermediate 2.

Expertise & Experience (Causality):

-

Base Selection: LDA is the base of choice because it is exceptionally strong, allowing for complete deprotonation of the C4 position, yet it is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester or lactam carbonyls.[3]

-

Temperature Control: Maintaining the temperature at -78 °C is critical. It prevents side reactions such as enolate equilibration or decomposition and is crucial for achieving high diastereoselectivity.

-

Diastereoselectivity: The formation of the C4 enolate creates a planar, sp²-hybridized carbon. The large N-Boc and C2-ester groups effectively block the syn-face of the molecule. Therefore, the incoming electrophile (MeI) is directed to the less sterically hindered anti-face, resulting predominantly in the trans diastereomer, (2S,4R).

Step 3: Synthesis of (S)-1-(tert-Butyl) 2-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate (Intermediate 3)

The introduction of the second methyl group is the most demanding step of the synthesis, requiring carefully controlled conditions to deprotonate the more hindered C4 position.

Experimental Protocol:

-

Enolate Formation: To a solution of Intermediate 2 (1.0 eq) in anhydrous THF at -78 °C under argon, add a stronger base system, such as lithium hexamethyldisilazide (LiHMDS, 1.5 eq, 1.0 M in THF). Stir for 1-2 hours. The use of an additive like HMPA (hexamethylphosphoramide, 1.5 eq, Caution: Carcinogen ) may be necessary to break up aggregates and increase the reactivity of the base.

-

Alkylation: Add methyl iodide (MeI, 2.0 eq) to the enolate solution at -78 °C and allow the mixture to slowly warm to -40 °C over 4 hours.

-

Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl and perform an extractive workup as described in Step 2. Purify the product via flash column chromatography to isolate Intermediate 3.

Expertise & Experience (Causality):

-

Enhanced Basicity: The C4 proton in Intermediate 2 is less acidic and more sterically shielded than in Intermediate 1. A stronger or more reactive base system like LiHMDS is often required for complete deprotonation. LiHMDS is chosen for its high basicity and steric bulk.

-

Loss of Stereocenter: Upon introduction of the second methyl group, the stereocenter at C4 is destroyed, resulting in the desired quaternary carbon. The stereochemical integrity at C2 is maintained throughout this process.

-

Reaction Conditions: A longer reaction time and slightly elevated temperature (warming from -78 °C to -40 °C) may be required to drive the second, more sluggish alkylation to completion. Careful monitoring is essential to minimize side reactions.

Step 4: Synthesis of (S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid (Final Product)

The final stage involves the sequential removal of the orthogonal protecting groups to unmask the target amino acid.

Experimental Protocol:

-

N-Boc Deprotection: Dissolve Intermediate 3 (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Remove all volatile components under reduced pressure.

-

Ester Hydrolysis: Dissolve the crude residue in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-6 hours.

-

Purification: Once the hydrolysis is complete, acidify the solution to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound, typically as a white solid which can be further purified by recrystallization.

Expertise & Experience (Causality):

-

Orthogonal Deprotection: The N-Boc group is acid-labile, while the methyl ester is base-labile. This orthogonality is a cornerstone of modern synthetic strategy, allowing for their selective removal without interfering with one another. TFA is a standard reagent for clean and efficient Boc removal.

-

Saponification: LiOH is used for the saponification (hydrolysis) of the methyl ester. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The reaction must be monitored carefully to avoid potential epimerization at the C2 position under prolonged basic conditions.

Characterization Data Summary

The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques. The following table summarizes the expected data.

| Compound | Step | Expected Yield (%) | Key Analytical Data (Expected) |

| Intermediate 1 | 1 | 75-85 | ¹H NMR: Signals for Boc (∼1.4 ppm), methyl ester (∼3.7 ppm), and pyrrolidone ring protons. MS (ESI+): [M+Na]⁺. |

| Intermediate 2 | 2 | 60-75 | ¹H NMR: Appearance of a new doublet for the C4-methyl group (∼1.2 ppm). MS (ESI+): [M+Na]⁺. |

| Intermediate 3 | 3 | 50-65 | ¹H NMR: Appearance of a second singlet for the second C4-methyl group (∼1.3 ppm), disappearance of C4-H signal. MS (ESI+): [M+Na]⁺. |

| Final Product | 4 | 80-95 | ¹H NMR: Disappearance of Boc and methyl ester signals, appearance of a broad COOH signal. MS (ESI+): [M+H]⁺. Optical Rotation: [α]D should be measured and compared to literature values if available. |

Process Workflow Visualization

The laboratory workflow for a typical step (e.g., alkylation) involves a sequence of standard unit operations.

Caption: Standard laboratory workflow for synthesis steps.

Conclusion

This guide presents a detailed and rational synthetic route to this compound from L-glutamic acid. By employing a strategy of orthogonal protection followed by a highly diastereoselective sequential alkylation, the inherent challenges of constructing the C4 quaternary center can be effectively overcome. The protocols and mechanistic insights provided herein are intended to equip researchers with a reliable and understandable method for accessing this valuable chiral building block, thereby facilitating further exploration in the fields of medicinal chemistry and materials science.

References

- Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. Organic Syntheses, 98, 194-226.

- Bentham Science. (n.d.).

- Ma, J., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588-10592. [Link]

- Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Angewandte Chemie International Edition, 39(12), 2172-2175. [Link]

- Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.

- University of York. (n.d.). Asymmetric Synthesis. University of York Department of Chemistry. [Link]

- Beilstein-Institut. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry. [Link]

- Panday, S. K., et al. (2009). Pyroglutamic Acid. Tetrahedron: Asymmetry, 20, 1581–1632. [Link]

- Semantic Scholar. (1991). (L)-pyroglutamic acid as a chiral starting material for asymmetric synthesis. Semantic Scholar. [Link]

- Ezquerra, J., et al. (1996). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 61(17), 5804-5812. [Link]

- de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

- Smith, A. M. R., & Schafer, L. L. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2076-2083. [Link]

- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

- ACS Publications. (2025). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.

- Google Patents. (n.d.).

- Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

- National Institutes of Health. (2024). Recent advances in catalytic asymmetric synthesis. PubMed Central. [Link]

- National Institutes of Health. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)

- ResearchGate. (2004). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Journal of Surfactants and Detergents. [Link]

Sources

The Elusive Dimethyl-Pyroglutamates: A Technical Guide to Their Natural Landscape and Synthetic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, a cyclized derivative of glutamic acid, is a ubiquitous natural compound with diverse biological roles. Its structural modifications, particularly methylation, can significantly alter its physicochemical properties and biological activity. This technical guide delves into the natural occurrence of pyroglutamic acid and its derivatives, with a specific focus on the current understanding of dimethylated analogs. While mono-methylated amino acids are well-documented in natural products, extensive investigation reveals a notable scarcity of confirmed naturally occurring dimethylated pyroglutamic acid derivatives. This guide, therefore, provides a comprehensive overview of the known landscape of pyroglutamic acid in nature, explores the biosynthetic potential for its dimethylation, and presents detailed methodologies for the synthesis, isolation, and characterization of these intriguing molecules. We aim to equip researchers with the foundational knowledge and practical tools to explore this under-investigated chemical space, from prospecting for novel natural products to designing synthetic derivatives with potential therapeutic applications.

Introduction: The Pyroglutamic Acid Scaffold

Pyroglutamic acid (pGlu), or 5-oxoproline, is a five-membered lactam that arises from the intramolecular cyclization of L-glutamic acid or L-glutamine.[1][2] This modification is not a direct product of ribosomal protein synthesis but rather a post-translational modification or a result of intermediary metabolism.[1] Its presence at the N-terminus of peptides and proteins confers resistance to degradation by aminopeptidases, thereby extending their biological half-life. Beyond its role in proteins, free pyroglutamic acid is found in various biological fluids and tissues and is implicated in neurotransmission and as a precursor for glutamate.[3]

The rigid, chiral structure of pyroglutamic acid has made it a valuable synthon in asymmetric synthesis for the preparation of a wide array of bioactive molecules and natural products.[4][5] Modifications to the pyroglutamic acid scaffold, such as methylation, can introduce significant conformational changes and alter its bioactivity. N-methylation, for instance, is a common feature in many natural bioactive peptides, often enhancing their membrane permeability and metabolic stability.

This guide specifically addresses the natural occurrence of dimethylated pyroglutamic acid derivatives. Despite the prevalence of methylation in natural product biosynthesis, a thorough review of the scientific literature indicates that naturally occurring pyroglutamic acid derivatives bearing two methyl groups have not been definitively identified and characterized. However, the existence of related methylated compounds in nature, such as N-methylpyrrolidone from marine sponges, suggests that the biosynthetic machinery for such modifications may exist.[6] This document will therefore explore both the known natural landscape of pyroglutamic acid and its mono-methylated analogs, and the synthetic avenues to access the yet-to-be-discovered or rare dimethylated derivatives.

Natural Occurrence of Pyroglutamic Acid and its Derivatives

Pyroglutamic Acid in Biological Systems

Pyroglutamic acid is widely distributed in nature. It is a constituent of the natural moisturizing factor (NMF) in human skin, contributing to its hydration.[1][7] It is also found in various foods, including fruits, vegetables, and dairy products. In the central nervous system, pyroglutamic acid is present in the cerebrospinal fluid and is thought to play a role in the glutamatergic system.

Mono-Methylated Derivatives and Related Natural Products

While dimethylated pyroglutamic acid remains elusive in nature, mono-methylated amino acids are common. N-methylated amino acids are frequently found in a variety of natural products, particularly in cyclic peptides from marine organisms and microorganisms.[8][9] These modifications are introduced by specific methyltransferases and can be crucial for the biological activity of the parent molecule.

A noteworthy example of a related, naturally occurring methylated pyrrolidone is N-methylpyrrolidone , which has been isolated from the marine sponge Clathria frondifera.[6] Although not a carboxylic acid, its discovery in a natural source highlights the biological capacity to N-methylate a pyrrolidone ring.

Biosynthetic Plausibility of Dimethylation

The biosynthesis of pyroglutamic acid typically occurs via the enzymatic or spontaneous cyclization of glutamic acid or glutamine. The subsequent methylation would require the action of one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Nature employs a vast arsenal of methyltransferases that can act on a diverse range of substrates, including amines and carbon atoms. The biosynthesis of N,N-dimethylated or C,C-dimethylated pyroglutamic acid is therefore theoretically plausible.

The following diagram illustrates a hypothetical biosynthetic pathway for the formation of N,N-dimethylpyroglutamic acid.

Caption: Hypothetical biosynthetic pathway for N,N-dimethylpyroglutamic acid.

Isolation and Characterization from Natural Sources

The search for novel natural products, including potentially rare dimethylated pyroglutamic acid derivatives, requires robust methodologies for extraction, separation, and structure elucidation. The following protocol outlines a general workflow for the isolation and characterization of polar metabolites from a natural source, such as a marine sponge or microbial fermentation broth.

Experimental Protocol: Isolation and Purification

Objective: To isolate polar compounds, including potential pyroglutamic acid derivatives, from a natural source.

Materials:

-

Lyophilized natural source material (e.g., sponge biomass, microbial culture)

-

Solvents: Methanol (MeOH), Dichloromethane (CH₂Cl₂), Water (H₂O), Acetonitrile (ACN)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode cation exchange)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

-

Rotary evaporator

-

Lyophilizer

Methodology:

-

Extraction: a. Homogenize the lyophilized source material. b. Perform a sequential extraction with solvents of increasing polarity, starting with CH₂Cl₂ and followed by MeOH. c. Concentrate the MeOH extract under reduced pressure using a rotary evaporator. d. The resulting crude extract can be partitioned between H₂O and an immiscible organic solvent (e.g., ethyl acetate) to separate polar and non-polar components.

-

Solid Phase Extraction (SPE): a. Dissolve the polar aqueous fraction in an appropriate solvent. b. Load the sample onto a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with H₂O to remove highly polar impurities. d. Elute the compounds of interest with a stepwise gradient of MeOH in H₂O. e. For targeted isolation of acidic compounds, a mixed-mode cation exchange cartridge can be employed.

-

Preparative HPLC: a. Dissolve the fraction of interest from SPE in the HPLC mobile phase. b. Inject the sample onto a preparative C18 HPLC column. c. Elute with a gradient of ACN in H₂O (with 0.1% formic acid for improved peak shape). d. Collect fractions based on the UV chromatogram. e. Analyze the collected fractions by analytical HPLC to assess purity. f. Pool and lyophilize the pure fractions.

Sources

- 1. Pyrrolidone carboxylic acid and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-4,4-Dimethyl-pyroglutamic Acid | 1217832-12-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

(2S)-4,4-Dimethyl-pyroglutamic Acid: A Technical Guide to a Conformationally Constrained Chiral Building Block

Authored by: A Senior Application Scientist

Introduction: The Imperative for Structural Rigidity in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. A critical strategy in achieving these goals is the use of chiral building blocks—enantiomerically pure molecular fragments that serve as foundational starting points for complex drug candidates.[1][2][3] The chirality of these blocks is fundamental, as biological systems, themselves chiral, exhibit strict stereoselectivity in their interactions with small molecules.[1][3] The correct enantiomer can dictate therapeutic efficacy, while the incorrect one may be inactive or even toxic.[1][4]

Among the vast arsenal of chiral synthons, pyroglutamic acid, a cyclized derivative of glutamic acid, stands out as a "privileged precursor."[5][6] Its rigid five-membered lactam structure offers a reliable scaffold for introducing new functionalities in a stereochemically defined manner.[5][6] This guide focuses on a particularly valuable derivative: (2S)-4,4-Dimethyl-pyroglutamic Acid . The introduction of a gem-dimethyl group at the C4 position creates a quaternary stereocenter, imparting significant conformational constraint. This structural feature is highly sought after in medicinal chemistry to lock a molecule into a bioactive conformation, reduce conformational flexibility which can be entropically unfavorable upon binding, and enhance metabolic stability by blocking a potential site of oxidation.[7][8] This document serves as a technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and strategic applications of this potent chiral building block.

Physicochemical Properties and Stereochemical Analysis

The precise characterization of a chiral building block is the bedrock of its reliable application in multi-step syntheses. This compound is a non-canonical amino acid derivative whose utility is defined by its unique structural and stereochemical features.

| Property | Value | Source |

| Chemical Name | (S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | [9] |

| CAS Number | 1217832-12-6 | [9][10][11] |

| Molecular Formula | C₇H₁₁NO₃ | [9] |

| Molecular Weight | 157.17 g/mol | [9] |

| Appearance | White Glassy Solid | [9] |

| Stereochemistry | (S) at C2 | Inherent from precursor |

| Storage | 2-8°C Refrigerator | [9] |

Expert Insight: The Importance of Stereochemical Validation The entire value proposition of a chiral building block rests on its enantiomeric purity. For this compound, while the C2 stereocenter is typically set from the starting material (e.g., L-glutamic acid), it is crucial to validate that no racemization has occurred during synthesis. Standard analytical techniques are employed for this purpose:

-

Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee) by separating enantiomers on a chiral stationary phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents (e.g., Mosher's acid derivatives) can differentiate between enantiomers by inducing diastereomeric shifts in the NMR spectrum.[3]

-

Polarimetry: Measurement of the specific optical rotation confirms the bulk sample's overall chirality, though it is less precise for determining high levels of enantiomeric purity compared to chiral HPLC.[3]

Synthesis: Forging the Quaternary Center

The workflow below outlines a validated approach for the C4-dialkylation of a protected pyroglutamate, a method well-documented in the literature for creating 4-substituted analogs.[12][13]

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the dialkylation of pyroglutamate enolates.[12][13]

Step 1: Protection of (S)-Pyroglutamic Acid

-

N-Protection: Dissolve (S)-pyroglutamic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like sodium bicarbonate (2.5 eq). Stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture and extract the N-Boc protected product.

-

Esterification: Dissolve the crude N-Boc-(S)-pyroglutamic acid in methanol. Cool to 0°C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield the methyl ester. Purify by column chromatography.

Causality Behind Choices: The Boc protecting group is chosen for its stability under the strongly basic conditions required for enolate formation and its facile removal under acidic conditions (e.g., TFA or HCl). The methyl ester protects the carboxylic acid and can be easily saponified in the final step.

Step 2: C4-Dialkylation

-

Prepare a solution of lithium diisopropylamide (LDA, 2.2 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add a solution of N-Boc-(S)-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (MeI, >2.0 eq) to the enolate solution. Stir at -78°C for several hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography.

Causality Behind Choices: LDA is a strong, non-nucleophilic base ideal for generating the lactam enolate without competing side reactions. Using a slight excess ensures complete deprotonation for the second alkylation. The reaction is performed at low temperature (-78°C) to maintain kinetic control and minimize side reactions. The exclusive formation of the 4-substituted product is well-established for these lithium enolates.

Step 3: Deprotection

-

Saponification: Dissolve the purified N-Boc-(S)-4,4-dimethyl-pyroglutamate methyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Boc-Removal: Acidify the reaction mixture with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This will both neutralize the carboxylate and cleave the Boc protecting group.

-

Extract the final product, this compound, or purify via crystallization or chromatography.

Trustworthiness through Self-Validation: Each step of this synthesis should be monitored by TLC or LC-MS to ensure complete conversion before proceeding. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to validate both the chemical structure and the stereochemical integrity.

Applications in Medicinal Chemistry and Peptide Science

The true value of this compound is realized in its application as a strategic tool to solve common problems in drug design, such as conformational ambiguity and metabolic instability.

Constrained Peptidomimetics and Foldamers

Natural peptides often suffer from poor metabolic stability and high conformational flexibility, leading to low oral bioavailability and reduced receptor affinity. Incorporating conformationally constrained non-canonical amino acids is a proven strategy to overcome these limitations.[8][14][15]

The gem-dimethyl group on the pyroglutamate ring acts as a "conformational lock," restricting the puckering of the five-membered ring and influencing the peptide backbone's local geometry (phi/psi angles). This pre-organization can favor a specific secondary structure, such as a β-turn or a helical conformation, which may be required for potent biological activity.[14][16]